1S/C10H14O3/c11-8-6-7 (9 (12)13)10 (8)4-2-1-3-5-10/h7H,1-6H2, (H,12,13)
. This code provides a specific representation of the molecule’s structure.
3-Oxospiro[3.5]nonane-1-carboxylic acid is an organic compound characterized by its unique spirocyclic structure. It belongs to a class of compounds known as spiroketones, which are distinguished by their spiro arrangement of carbon atoms. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
The compound is classified under organic compounds and specifically falls within the category of carboxylic acids due to the presence of a carboxyl functional group. It is also part of the broader class of spiro compounds, which are defined by having two or more rings that share a single atom. The molecular formula for 3-Oxospiro[3.5]nonane-1-carboxylic acid is , indicating it contains ten carbon atoms, fourteen hydrogen atoms, and three oxygen atoms.
The synthesis of 3-Oxospiro[3.5]nonane-1-carboxylic acid can be achieved through various methods, often involving multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.
The molecular structure of 3-Oxospiro[3.5]nonane-1-carboxylic acid features a spiro arrangement with a ketone group and a carboxylic acid functional group:
O=C1CCC2(CC1)CC(C(=O)O)C2
.This structure reveals a complex interplay between the cyclic framework and functional groups that influence its chemical reactivity.
3-Oxospiro[3.5]nonane-1-carboxylic acid can undergo several chemical reactions due to its functional groups:
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 3-Oxospiro[3.5]nonane-1-carboxylic acid involves its interaction with biological targets, potentially influencing metabolic pathways:
This dual functionality makes it a candidate for further investigation in drug development.
The physical properties of 3-Oxospiro[3.5]nonane-1-carboxylic acid include:
Chemical properties include:
The potential applications of 3-Oxospiro[3.5]nonane-1-carboxylic acid span various fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: